

# 2-Chloro-6-methylbenzothiazole chemical properties and structure

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## Compound of Interest

Compound Name: 2-Chloro-6-methylbenzothiazole

Cat. No.: B1585641

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## An In-depth Technical Guide to 2-Chloro-6-methylbenzothiazole

**Abstract:** **2-Chloro-6-methylbenzothiazole** is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of a diverse range of biologically active compounds and functional materials. Its unique structural scaffold, featuring a reactive chlorine atom at the 2-position, renders it an exceptionally versatile building block for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this compound.

## Core Chemical Identity and Structure

**2-Chloro-6-methylbenzothiazole** is an aromatic organosulfur compound belonging to the benzothiazole family. The fusion of a benzene ring with a thiazole ring, combined with a methyl group on the benzene ring and a chloro substituent on the thiazole ring, defines its chemical character and reactivity.

- IUPAC Name: 2-chloro-6-methyl-1,3-benzothiazole[1]
- CAS Number: 3507-26-4[1][2][3]
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>CINS[1][4]

- Molecular Weight: 183.66 g/mol [1][4]
- Canonical SMILES: Cc1ccc2nc(Cl)sc2c1[4]
- InChI Key: PAKSGYIFUVNJQF-UHFFFAOYSA-N[1]

## Physicochemical Properties

The physical and chemical properties of **2-Chloro-6-methylbenzothiazole** are critical for its handling, reaction setup, and purification. The compound is a solid at room temperature with a defined melting point.

Property	Value	Source
Appearance	Solid	[2]
Melting Point	44 - 49 °C	[2][5]
Boiling Point	268.4 °C at 760 mmHg	[5]
Density	1.365 g/cm <sup>3</sup>	[5]
Flash Point	>110 °C	[5]

## Spectroscopic Analysis and Structural Elucidation

A thorough understanding of the spectroscopic profile of **2-Chloro-6-methylbenzothiazole** is essential for reaction monitoring and quality control. The following analysis provides insights into the expected spectral data based on its structure.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

- Methyl Protons (-CH<sub>3</sub>): A singlet would appear in the upfield region, typically around  $\delta$  2.4-2.5 ppm. The integration of this peak would correspond to three protons.

- Aromatic Protons (Ar-H): Three protons on the benzene ring will exhibit signals in the downfield region ( $\delta$  7.0-8.0 ppm). Their specific chemical shifts and coupling patterns depend on their position relative to the methyl group and the fused thiazole ring. One proton will likely appear as a singlet or a narrow doublet, while the other two will form a doublet system, reflecting their ortho and meta relationships.

## **<sup>13</sup>C NMR Spectroscopy**

The carbon NMR spectrum provides a map of the carbon skeleton.

- Methyl Carbon (-CH<sub>3</sub>): A signal in the aliphatic region ( $\delta$  20-25 ppm).
- Aromatic and Heterocyclic Carbons: Multiple signals in the  $\delta$  120-155 ppm range. The carbon atom at the 2-position (C-Cl) is expected to be significantly deshielded due to the adjacent electronegative chlorine and nitrogen atoms, appearing far downfield.

## **Mass Spectrometry (MS)**

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

- Molecular Ion Peak (M<sup>+</sup>): The spectrum will show a molecular ion peak at m/z 183.
- Isotopic Pattern: A key diagnostic feature is the presence of the M+2 peak at m/z 185, with an intensity approximately one-third of the M<sup>+</sup> peak. This characteristic <sup>35</sup>Cl/<sup>37</sup>Cl isotopic ratio is definitive proof of the presence of a single chlorine atom in the molecule.

## **Infrared (IR) Spectroscopy**

IR spectroscopy helps identify the key functional groups.

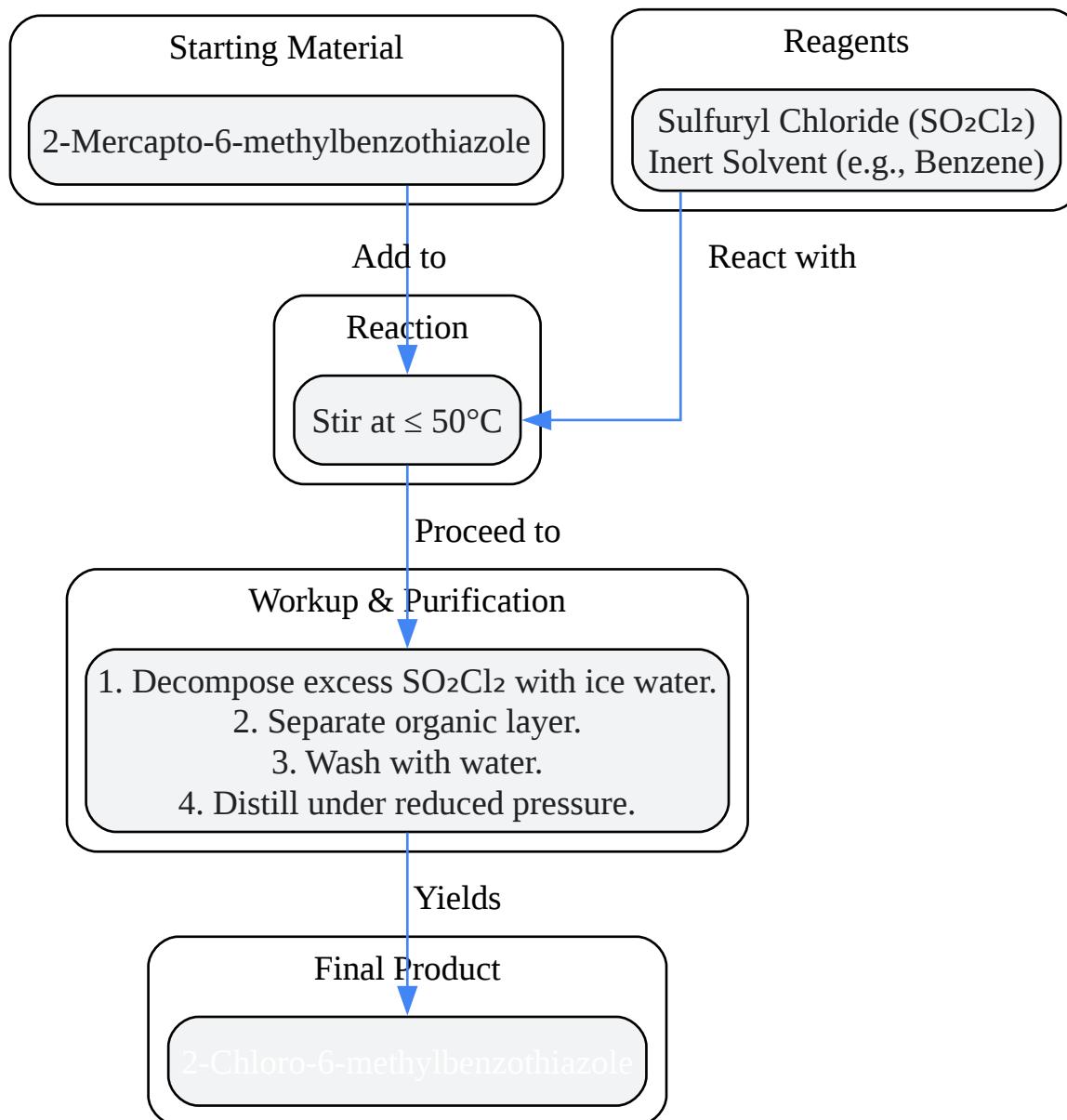
- Aromatic C-H Stretch: Signals just above 3000 cm<sup>-1</sup>.
- C=N Stretch: A characteristic sharp absorption band in the 1600-1650 cm<sup>-1</sup> region, indicative of the imine bond within the thiazole ring.
- Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm<sup>-1</sup> range.
- C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm<sup>-1</sup>.

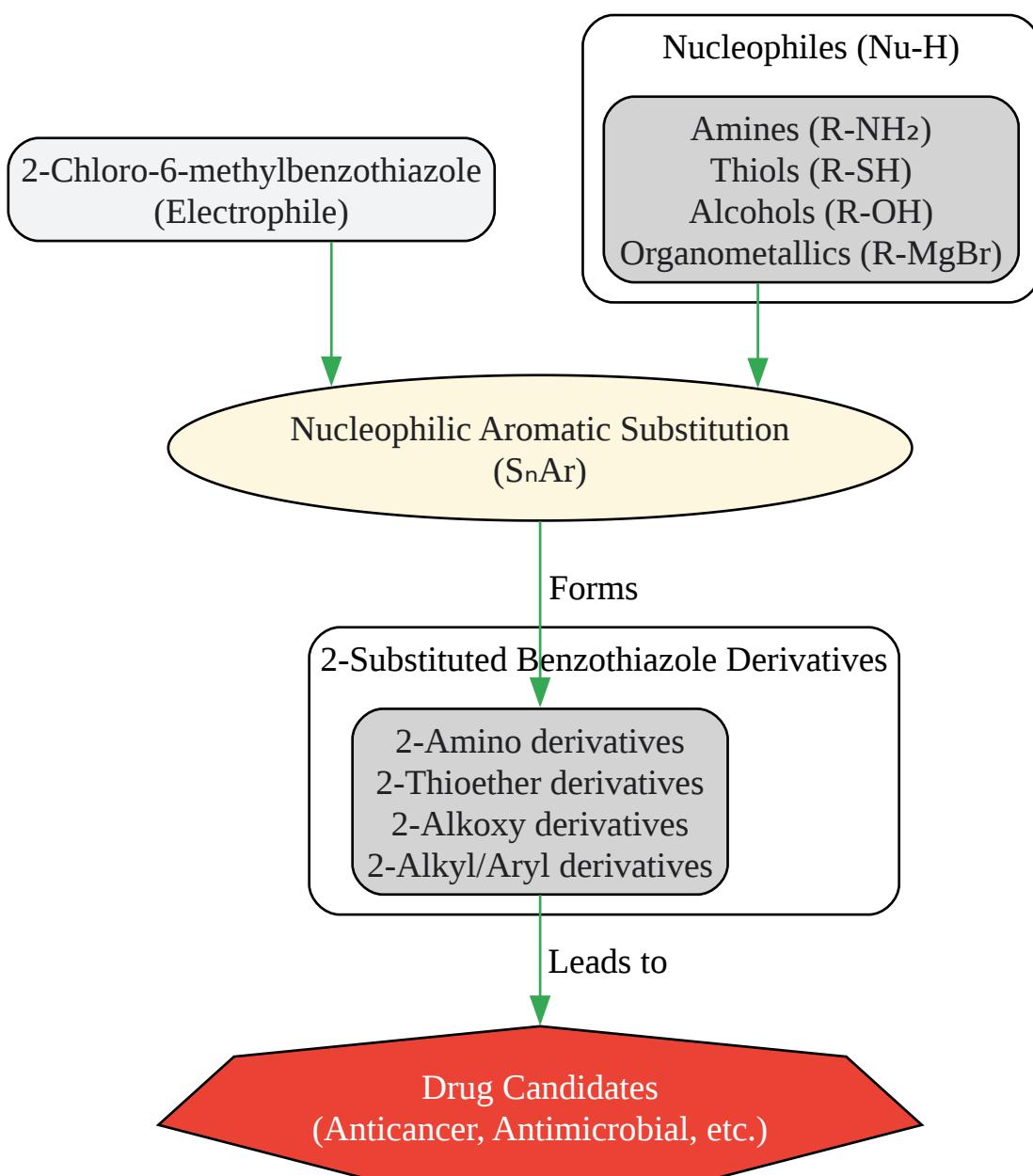
## Synthesis and Reaction Mechanisms

The most common and efficient synthesis of 2-chloro-substituted benzothiazoles involves the direct chlorination of the corresponding 2-mercaptopbenzothiazole precursor. This transformation is highly valued for its reliability and scalability.

## General Synthetic Workflow: Chlorination of 2-Mercapto-6-methylbenzothiazole

The conversion of the thiol group at the 2-position to a chloride is typically achieved using a potent chlorinating agent such as sulfonyl chloride ( $\text{SO}_2\text{Cl}_2$ ).<sup>[6]</sup> The reaction is generally fast and proceeds at or below room temperature.



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